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Compound of Interest

Compound Name:
7-(Bromomethyl)-4H-chromen-4-

one

Cat. No.: B1641593 Get Quote

Disclaimer: Following a comprehensive search of scientific literature and chemical databases,

specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 7-
(Bromomethyl)-4H-chromen-4-one could not be located in the public domain. This guide has

been constructed to provide a theoretical and predictive analysis based on the compound's

structure and spectroscopic data from analogous molecules. The information herein is intended

for researchers, scientists, and drug development professionals as a reference for potential

characterization.

Introduction
7-(Bromomethyl)-4H-chromen-4-one is a derivative of the chromone scaffold, a privileged

structure in medicinal chemistry. The presence of a reactive bromomethyl group at the 7-

position makes it a valuable synthetic intermediate for the development of novel therapeutic

agents. Precise structural confirmation and purity assessment are critical, for which

spectroscopic methods are indispensable. This document outlines the expected spectroscopic

characteristics of the title compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-(Bromomethyl)-4H-
chromen-4-one. These predictions are based on established principles of spectroscopy and

data from structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.15 d ~8.0 1H H-5

~7.60 d ~1.5 1H H-8

~7.45 dd ~8.0, 1.5 1H H-6

~6.40 d ~6.0 1H H-3

~6.25 d ~6.0 1H H-2

~4.50 s - 2H -CH₂Br

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Carbon Atom Assignment

~177.5 C-4 (C=O)

~156.0 C-8a

~155.0 C-2

~138.0 C-7

~134.0 C-5

~127.0 C-4a

~126.0 C-6

~118.0 C-8

~112.0 C-3

~32.0 -CH₂Br
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3080 Medium Aromatic C-H Stretch

~1650 Strong
C=O Stretch (α,β-unsaturated

ketone)

~1610, 1580 Medium-Strong
C=C Stretch (aromatic and

pyrone ring)

~1450 Medium Aromatic C=C Stretch

~1220 Strong C-O-C Stretch (aryl ether)

~680 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity Assignment

238/240 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

159 Medium [M - Br]⁺

131 High [M - CH₂Br]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 7-(Bromomethyl)-4H-chromen-4-one.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of approximately 16 ppm.

Set the number of scans to 16, with a relaxation delay of 1 second.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of approximately 240 ppm.

Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio,

with a relaxation delay of 2 seconds.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of

the compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.

Scan the sample over a range of 4000-400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum. Identify and

label the significant absorption peaks.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, coupled

with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

Acquisition (EI mode):

Set the ionization energy to 70 eV.

Scan a mass range of m/z 50-500.

The source temperature should be maintained at approximately 200-250 °C.

Data Analysis: Identify the molecular ion peak, paying close attention to the characteristic

isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to deduce

structural information.

Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 7-(Bromomethyl)-4H-chromen-
4-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1641593#7-bromomethyl-4h-chromen-4-one-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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